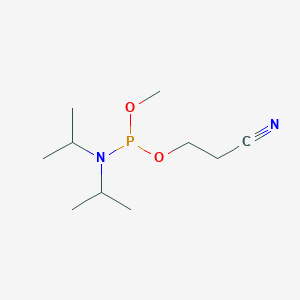

2-Cyanoethylmethyldiisopropylphosphoramidite

Beschreibung

2-Cyanoethyl diisopropylchlorophosphoramidite (CAS: 89992-70-1) is a critical reagent in oligonucleotide synthesis, particularly in solid-phase phosphoramidite chemistry. Its molecular formula is C₉H₁₈ClN₂OP, with an average mass of 236.68 Da . Structurally, it features a phosphorus center bonded to a chlorine atom, a diisopropylamino group, and a 2-cyanoethyloxy group. The 2-cyanoethyl (CE) group acts as a transient protecting group during nucleotide coupling, while the chlorine serves as a reactive leaving group, enabling efficient formation of phosphodiester bonds . This compound is widely utilized in automated DNA/RNA synthesizers due to its high reactivity and compatibility with nucleoside derivatives .

Eigenschaften

IUPAC Name |

3-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N2O2P/c1-9(2)12(10(3)4)15(13-5)14-8-6-7-11/h9-10H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIKXXRRIMERLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyanoethylmethyldiisopropylphosphoramidite typically involves the reaction of a protected nucleoside with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite. This reaction is catalyzed by a weak acid, such as tetrazole . The process can be summarized in the following steps:

Protection of Nucleoside: The nucleoside is protected to prevent undesired side reactions. Common protecting groups include dimethoxytrityl (DMT) for the 5’-hydroxy group.

Formation of Phosphoramidite: The protected nucleoside reacts with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a weak acid catalyst to form the phosphoramidite.

Industrial Production Methods

Industrial production of 2-Cyanoethylmethyldiisopropylphosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanoethylmethyldiisopropylphosphoramidite undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form phosphorothioates or phosphorodithioates, which are important intermediates in the synthesis of modified oligonucleotides.

Common Reagents and Conditions

Tetrazole: Used as a catalyst in the formation of phosphoramidites.

Triethylamine: Used in the purification process to stabilize the phosphoramidite moiety.

Oxidizing Agents: Such as iodine or sulfur, used in the oxidation of phosphoramidites to phosphorothioates.

Major Products Formed

The major products formed from the reactions of 2-Cyanoethylmethyldiisopropylphosphoramidite include various oligonucleotide analogs, such as phosphorothioates and phosphorodithioates, which are used in therapeutic and diagnostic applications .

Wissenschaftliche Forschungsanwendungen

2-Cyanoethylmethyldiisopropylphosphoramidite has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyanoethylmethyldiisopropylphosphoramidite involves the formation of phosphodiester bonds during the synthesis of oligonucleotides. The compound acts as a coupling agent, facilitating the addition of nucleotides to the growing DNA or RNA chain. The cyanoethyl group serves as a protecting group, which is removed after the coupling reaction to allow for further elongation of the oligonucleotide chain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include 2-cyanoethyl tetraisopropylphosphorodiamidite (CAS: 102691-36-1) and 2-cyanoethyl phosphorodichloridoite (CAS: N/A). The table below summarizes their differences:

Reactivity and Stability

- 2-Cyanoethyl Diisopropylchlorophosphoramidite: The chlorine substituent enhances electrophilicity, enabling rapid coupling with nucleoside hydroxyl groups. However, it is moisture-sensitive and requires anhydrous conditions .

- 2-Cyanoethyl Tetraisopropylphosphorodiamidite: The absence of a leaving group (replaced by a second diisopropylamino group) reduces reactivity but improves stability. This diamidite serves as a chiral synthon for asymmetric catalysis, as demonstrated in the resolution of phosphoric acids .

- 2-Cyanoethyl Phosphorodichloridoite: With two chlorine atoms, this compound is hyper-reactive but rarely used in oligonucleotide synthesis due to poor selectivity .

Physical Properties and Handling

Research Findings and Case Studies

- RNA Synthesis: highlights the use of 2-cyanoethyl diisopropylchlorophosphoramidite in synthesizing RNA oligonucleotides with modified bases (e.g., 2-aminopurine, difluorotoluene). The compound achieved coupling efficiencies >99% under standard protocols .

- Chiral Resolution: demonstrates that 2-cyanoethyl tetraisopropylphosphorodiamidite facilitates the synthesis of enantiopure phosphoric acids via dynamic kinetic resolution, achieving >90% enantiomeric excess .

Biologische Aktivität

2-Cyanoethylmethyldiisopropylphosphoramidite is a phosphoramidite compound primarily utilized in the synthesis of oligonucleotides. Its significance in biological research stems from its role as a building block for nucleic acid synthesis, which has implications in various fields including molecular biology, genetics, and therapeutic development.

- Molecular Formula : C₁₃H₁₈N₃O₂P

- Molecular Weight : 283.27 g/mol

- IUPAC Name : 2-cyanoethyl N,N-diisopropylphosphoramidite

The biological activity of 2-Cyanoethylmethyldiisopropylphosphoramidite is primarily linked to its ability to form phosphodiester bonds during oligonucleotide synthesis. This process involves the following steps:

- Activation : The phosphoramidite is activated through the formation of a reactive intermediate.

- Coupling : The activated phosphoramidite reacts with the hydroxyl group of a growing oligonucleotide chain, resulting in the formation of a phosphodiester bond.

- Deprotection : After synthesis, protecting groups are removed to yield the final oligonucleotide product.

Biological Applications

2-Cyanoethylmethyldiisopropylphosphoramidite has been extensively studied for its applications in:

- Gene Synthesis : It is used for the synthesis of custom oligonucleotides for gene cloning and expression studies.

- Antisense Oligonucleotides : These are designed to bind complementary RNA sequences, inhibiting gene expression and providing therapeutic avenues for diseases such as cancer and viral infections.

- RNA Interference : Oligonucleotides synthesized using this compound can be employed in RNA interference (RNAi) studies, targeting specific mRNAs for degradation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-Cyanoethylmethyldiisopropylphosphoramidite:

Case Studies

- Antiviral Applications : Research demonstrated that oligonucleotides synthesized with this phosphoramidite showed significant antiviral activity against specific viral targets, indicating potential therapeutic applications .

- Cancer Research : Oligonucleotides designed to target oncogenes have shown promise in preclinical models, with synthesized compounds exhibiting effective gene silencing capabilities .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.